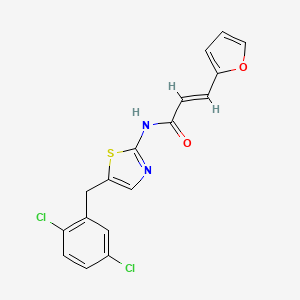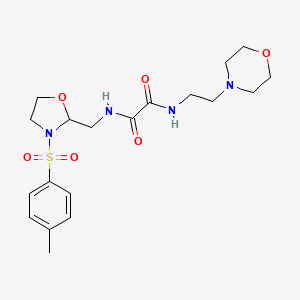
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as MTX-211, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized by a team of researchers at the University of Texas at Austin and has since been the subject of numerous studies.
Mecanismo De Acción
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is believed to exert its anti-cancer effects by inhibiting the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA, and inhibition of its activity leads to cell death. N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has also been shown to have antibacterial properties by inhibiting the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acid in Mycobacterium tuberculosis.
Biochemical and Physiological Effects:
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and antibacterial properties, the compound has been shown to inhibit the growth of various cell types, including human umbilical vein endothelial cells and human colon carcinoma cells. N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide in lab experiments is its specificity for DHFR and InhA, which allows for targeted inhibition of these enzymes. Additionally, the compound has been shown to have low toxicity in animal studies. However, one limitation of using N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide. One area of interest is the development of analogs of N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanisms of action of N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide and to determine its potential as a therapeutic agent for various types of cancer and bacterial infections. Finally, studies are needed to determine the potential side effects of N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide and to develop strategies to minimize these effects.
Métodos De Síntesis
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is synthesized through a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of morpholine with ethylene oxide, followed by the reaction of the resulting product with tosyl chloride to form the corresponding tosylate. The tosylate is then reacted with oxalyl chloride to form the oxalyl chloride derivative, which is finally reacted with 3-amino-2-oxazolidinone to yield N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide.
Aplicaciones Científicas De Investigación
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been studied as a potential treatment for bacterial infections, such as tuberculosis.
Propiedades
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S/c1-15-2-4-16(5-3-15)30(26,27)23-10-13-29-17(23)14-21-19(25)18(24)20-6-7-22-8-11-28-12-9-22/h2-5,17H,6-14H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQDMFJNISZQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2949167.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
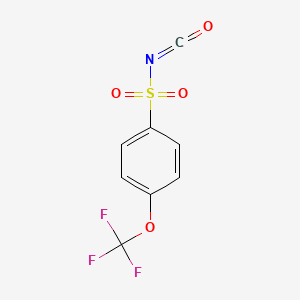

![N1-butyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2949175.png)
![N-isobutyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2949176.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2949177.png)
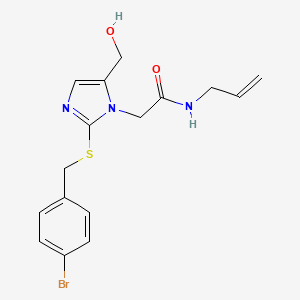
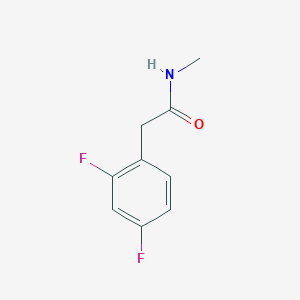

![2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2949184.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2949186.png)

